Anhydrous sodium dihydrogen phosphate, for HPLC

説明

これは、移動相のpHを制御するための緩衝剤として、高速液体クロマトグラフィー(HPLC)で一般的に使用されます 。この化合物は水に非常に溶けやすく、さまざまな分析アプリケーションにおいて安定性と有効性で知られています。

特性

分子式 |

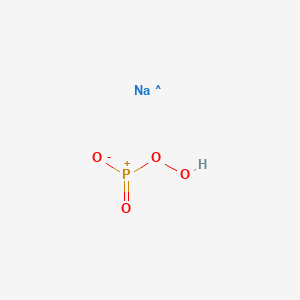

HNaO4P |

|---|---|

分子量 |

118.969 g/mol |

InChI |

InChI=1S/Na.HO4P/c;1-4-5(2)3/h;1H |

InChIキー |

IQCSMHYWGXTMFI-UHFFFAOYSA-N |

正規SMILES |

OO[P+](=O)[O-].[Na] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: リン酸水素二ナトリウム無水は、リン酸(H₃PO₄)を水酸化ナトリウム(NaOH)または炭酸ナトリウム(Na₂CO₃)で中和することで合成できます。反応は通常、次の手順を含みます。

- リン酸を水に溶解する。

- 温度を制御しながら、水酸化ナトリウムまたは炭酸ナトリウムを溶液に徐々に加える。

- 水を蒸発させて、リン酸水素二ナトリウムの無水形態を得る。

工業生産方法: 工業的な設定では、リン酸水素二ナトリウム無水の製造は、大規模な中和反応に続き、結晶化と乾燥のプロセスが含まれます。 その後、化合物はHPLC用途の厳しい要件を満たすために精製されます 。

化学反応の分析

反応の種類: リン酸水素二ナトリウム無水は、以下を含むさまざまな化学反応を起こします。

酸塩基反応: 水酸化ナトリウムなどの強塩基と反応して、リン酸水素二ナトリウム(Na₂HPO₄)と水を生成します。

分解: 加熱すると、ピロリン酸ナトリウム(Na₄P₂O₇)と水を生成して分解する可能性があります。

一般的な試薬と条件:

塩基: 水酸化ナトリウム(NaOH)は、中和反応で一般的に使用されます。

酸: 塩酸(HCl)と反応して、リン酸(H₃PO₄)と塩化ナトリウム(NaCl)を生成する可能性があります。

主な製品:

リン酸水素二ナトリウム(Na₂HPO₄): 塩基との反応で生成されます。

リン酸(H₃PO₄): 強酸との反応で生成されます.

4. 科学研究における用途

リン酸水素二ナトリウム無水は、その緩衝特性と安定性のために、科学研究で広く使用されています。その用途には、以下が含まれます。

化学: さまざまな化合物の分離と分析のためのHPLCでの緩衝剤として使用されます。

生物学: 生化学的アッセイや実験のための緩衝液の調製に使用されます。

医学: 医薬品製剤で、有効成分の測定に使用されます。

科学的研究の応用

Anhydrous sodium dihydrogen phosphate is widely used in scientific research due to its buffering properties and stability. Some of its applications include:

Chemistry: Used as a buffering agent in HPLC for the separation and analysis of various compounds.

Biology: Employed in the preparation of buffer solutions for biochemical assays and experiments.

Medicine: Utilized in pharmaceutical formulations for the determination of active ingredients.

Industry: Applied in the food and beverage industry as a pH regulator and stabilizer

作用機序

リン酸水素二ナトリウム無水の主な作用機序は、緩衝剤として作用する能力です。少量の酸または塩基を加えても、溶液のpHを維持します。この緩衝作用は、HPLCにおいて、一貫性のある正確な分析結果を得るために不可欠です。 この化合物は、水素イオン(H⁺)と水酸化物イオン(OH⁻)と相互作用して、移動相のpHを安定させます 。

類似の化合物:

リン酸水素二ナトリウム(Na₂HPO₄): 緩衝剤としても使用されますが、pH緩衝範囲が異なります。

リン酸二ナトリウム(Na₂HPO₄): 別の緩衝剤で、用途は似ていますが、化学的性質が異なります。

独自性: リン酸水素二ナトリウム無水は、特定のpH緩衝範囲と水への高い溶解度により、独自性があります。 特に、正確なpH制御が不可欠なHPLC用途で効果的です .

類似化合物との比較

Sodium Hydrogen Phosphate (Na₂HPO₄): Also used as a buffering agent but has different pH buffering ranges.

Disodium Phosphate (Na₂HPO₄): Another buffering agent with similar applications but different chemical properties.

Uniqueness: Anhydrous sodium dihydrogen phosphate is unique due to its specific pH buffering range and high solubility in water. It is particularly effective in HPLC applications where precise pH control is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。